BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Carbimazole-d3:
Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbimazole-d3

Cat. No.: B13864703

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole-d3 is the deuterated analog of Carbimazole, an antithyroid pro-drug used in the
treatment of hyperthyroidism. Isotopic labeling with deuterium is a common strategy in drug
development and research to modify pharmacokinetic properties or for use as an internal
standard in analytical assays. This technical guide provides a comprehensive overview of the
chemical structure, properties, and synthesis of Carbimazole-d3, with a focus on its application
in research and development.

Chemical Structure and Nomenclature

Carbimazole-d3 is structurally identical to Carbimazole, with the three hydrogen atoms of the
N-methyl group replaced by deuterium atoms. This substitution minimally alters the molecule's
steric profile but increases its mass.

» IUPAC Name: ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate[1]

e Synonyms: 2,3-Dihydro-3-(methyl-d3)-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester, 1-
Ethoxycarbonyl-3-(methyl-d3)-2-thio-4-imidazoline[1]

o CAS Number: While often sharing the same CAS number as the parent compound (22232-
54-8), isotopically labeled versions may have their own unique identifiers or be tracked by lot
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numbers from suppliers.[2]

e Molecular Formula: C7D3sH7N202S[1][2]

e SMILES: [2H]C([2H])([2H])N1C=CN(C(=0)OCC)C1=S

Chemical Structure of Carbimazole-d3

Caption: 2D structure of Carbimazole-d3.

Physicochemical Properties

The introduction of deuterium atoms primarily affects the molecular weight and may have

subtle effects on other physicochemical properties due to the stronger carbon-deuterium bond

compared to the carbon-hydrogen bond.

Carbimazole-d3

Property Carbimazole Value Reference(s)
Value
Molecular Weight 189.25 g/mol 186.23 g/mol
] ) White to yellowish-
White to off-white ] )
Appearance . white crystalline
solid
powder
Melting Point Not explicitly reported 122-125 °C
Soluble in chloroform
and acetone;
- o sparingly soluble in
Solubility Not explicitly reported

ethanol; slightly
soluble in water and

ether.

Accurate Mass 189.065

186.0463

Synthesis of Carbimazole-d3

A specific, detailed experimental protocol for the synthesis of Carbimazole-d3 is not readily

available in the public domain. However, a plausible synthetic route can be inferred from the
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known synthesis of Carbimazole. The key step is the introduction of the deuterated methyl
group, which is typically achieved by using a deuterated precursor for methimazole, the active

metabolite of Carbimazole.
The synthesis of Carbimazole generally involves two main steps:

» Synthesis of Methimazole: This is often achieved by the reaction of methylamino
acetaldehyde diethyl acetal with potassium thiocyanate.

» Ethoxycarbonylation of Methimazole: Methimazole is then reacted with ethyl chloroformate to

yield Carbimazole.

For Carbimazole-d3, the synthesis would be adapted by using a deuterated starting material in
the first step, such as methyl-d3-amine or methyl-d3-iodide, to produce Methimazole-d3. This is
then followed by the same ethoxycarbonylation step.

4 Step 1: Synthesis of Methimazole-d3

Potassium
thiocyanate

Aminoacetaldehyde
diethyl acetal

Methyl-d3-amine

Methimazole-d3

&

S@{Ethoxycarbonylation
Ethy! Carbimazole-d3
chloroformate

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Carbimazole-d3.
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Mechanism of Action

Carbimazole is a pro-drug that is rapidly and almost completely metabolized to its active form,
methimazole, after absorption. Therefore, the mechanism of action of Carbimazole-d3 is
expected to be identical to that of Carbimazole, mediated by Methimazole-d3.

Methimazole inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine
(T3)) by acting as a substrate for thyroid peroxidase (TPO). TPO is a key enzyme in the thyroid
gland that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the
coupling of these iodinated tyrosines to form T4 and T3. By competing with iodide for TPO,
methimazole effectively blocks these critical steps in thyroid hormone production.

Tyrosme residues
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Caption: Inhibition of thyroid hormone synthesis by Carbimazole-d3.

Applications in Research and Development

The primary application of Carbimazole-d3 is as an internal standard for the quantitative
analysis of Carbimazole and its active metabolite, methimazole, in biological matrices. In

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b13864703?utm_src=pdf-body
https://www.benchchem.com/product/b13864703?utm_src=pdf-body-img
https://www.benchchem.com/product/b13864703?utm_src=pdf-body
https://www.benchchem.com/product/b13864703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13864703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is
the gold standard for liquid chromatography-mass spectrometry (LC-MS) methods.

Advantages of using Carbimazole-d3 as an internal standard:

« Similar Physicochemical Properties: Carbimazole-d3 has nearly identical extraction
recovery, chromatographic retention time, and ionization efficiency to unlabeled
Carbimazole, which helps to correct for matrix effects and variations during sample
preparation and analysis.

o Mass Differentiation: The mass difference of +3 Da allows for the simultaneous detection and
guantification of both the analyte (Carbimazole) and the internal standard (Carbimazole-d3)
by mass spectrometry without isobaric interference.

Experimental Protocols
Proposed Synthesis of Carbimazole-d3

This proposed protocol is based on general methods for the synthesis of Carbimazole and its
analogs.

Step 1: Synthesis of Methimazole-d3

e To a solution of methyl-d3-amine in a suitable solvent (e.g., methanol), add an equimolar
amount of aminoacetaldehyde diethyl acetal and potassium thiocyanate.

 Acidify the mixture with hydrochloric acid and heat under reflux for several hours.
» Monitor the reaction by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture and neutralize it.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under
reduced pressure to obtain crude Methimazole-d3.

» Purify the crude product by recrystallization or column chromatography.
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Step 2: Ethoxycarbonylation of Methimazole-d3

Dissolve the purified Methimazole-d3 in a dry, aprotic solvent (e.g., tetrahydrofuran or
pyridine) under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution in an ice bath.

e Slowly add an equimolar amount of ethyl chloroformate dropwise with stirring.
 Allow the reaction to warm to room temperature and stir for several hours.

e Monitor the reaction by TLC.

o Upon completion, quench the reaction with water and extract the product with an organic
solvent.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate
the solvent.

Purify the resulting Carbimazole-d3 by column chromatography or recrystallization.

Analytical Method: Quantification of Carbimazole in
Plasma using LC-MS/MS with Carbimazole-d3 as an
Internal Standard

This protocol outlines a general procedure. Specific parameters would need to be optimized.
1. Sample Preparation (Protein Precipitation)

e To 100 pL of plasma sample, add 20 pyL of Carbimazole-d3 internal standard working
solution (e.g., 100 ng/mL in methanol).

» Vortex for 30 seconds.
e Add 300 pL of acetonitrile to precipitate proteins.

e \ortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

Reconstitute the residue in 100 pL of the mobile phase.
. LC-MS/MS Conditions
LC System: A standard HPLC or UPLC system.
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 pm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic
acid (B).

Flow Rate: 0.3 mL/min.
Injection Volume: 5 pL.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source in positive ion mode.

MRM Transitions:
o Carbimazole: Monitor the transition from the parent ion (m/z) to a specific product ion.

o Carbimazole-d3: Monitor the transition from the parent ion (m/z + 3) to the corresponding
product ion.
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Caption: Workflow for the analysis of Carbimazole using Carbimazole-d3.

Conclusion

Carbimazole-d3 is a valuable tool for researchers and drug development professionals,
primarily serving as a highly reliable internal standard for the bioanalysis of Carbimazole. Its
synthesis is achievable through the use of deuterated precursors in established synthetic
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routes for Carbimazole. While specific physicochemical data for the deuterated analog is not
widely published, its properties can be reasonably extrapolated from the non-deuterated parent
compound for most applications. The use of Carbimazole-d3 in LC-MS/MS assays ensures
the accuracy and precision required for pharmacokinetic and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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